
Thiotolyl b-D-ribofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiotolyl b-D-ribofuranoside is a carbohydrate derivative characterized by the presence of a thiotolyl group attached to the ribofuranoside moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiotolyl b-D-ribofuranoside can be synthesized from β-D-Ribofuranoside, 4-methylphenyl 1-thio-, 2,3,5-triacetate. The reaction involves the use of potassium carbonate in methanol under an inert atmosphere for approximately 0.5 hours . Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and thioglycolic acid in the presence of sodium nitrite .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: Thiotolyl b-D-ribofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of nucleophiles like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiourea derivatives, including thiotolyl β-D-ribofuranoside, exhibit significant anticancer properties. A study demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and angiogenesis. The IC50 values for some derivatives were found to be as low as 1.5 µM against certain cancer cell lines, indicating potent activity .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Thiotolyl β-D-ribofuranoside | MCF7 (breast cancer) | 1.5 |
Other Thiourea Derivatives | Various | 3-20 |
Antimicrobial Properties
Thiotolyl β-D-ribofuranoside has been evaluated for its antibacterial activity against various pathogens. Studies have shown that it possesses effective antimicrobial properties, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .
Pathogen | MIC (µg/mL) |
---|---|
E. faecalis | 40-50 |
P. aeruginosa | 40-50 |
S. typhi | 40-50 |
Antioxidant Activity
The compound has also been studied for its antioxidant potential. It demonstrated strong activity in scavenging free radicals, with IC50 values indicating high efficacy compared to standard antioxidants .
Test Method | IC50 (µg/mL) |
---|---|
DPPH Assay | 45 |
ABTS Assay | 52 |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of thiourea derivatives on human leukemia cell lines, where thiotolyl β-D-ribofuranoside showed promising results with an IC50 of 1.5 µM, highlighting its potential as a lead compound for further drug development .
Case Study: Antimicrobial Activity
In another study, thiotolyl β-D-ribofuranoside was tested against multi-drug resistant strains of bacteria, showing significant inhibition comparable to traditional antibiotics. This positions the compound as a candidate for developing new antimicrobial agents .
Mechanism of Action
The mechanism by which thiotolyl b-D-ribofuranoside exerts its effects involves its interaction with specific molecular targets. The compound’s thiotolyl group can participate in various chemical reactions, influencing the behavior of the ribofuranoside moiety. This interaction can affect molecular pathways related to carbohydrate metabolism and protein binding .
Comparison with Similar Compounds
Methyl-β-D-ribofuranoside: Shares the ribofuranoside moiety but lacks the thiotolyl group.
β-D-Ribofuranosides: Commonly found in living organisms and play essential roles in biological processes.
Organosilicon Derivatives of β-D-Ribofuranoside: Used in agriculture as insecticides and fungicides.
Uniqueness: Thiotolyl b-D-ribofuranoside is unique due to the presence of the thiotolyl group, which imparts distinct chemical properties and reactivity compared to other ribofuranosides. This uniqueness makes it a valuable compound for specialized applications in scientific research and industrial processes.
Biological Activity
Thiotolyl β-D-ribofuranoside is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, synthesis, and implications in therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
Thiotolyl β-D-ribofuranoside has the molecular formula C₁₂H₁₆O₄S and features a thiol group attached to a ribofuranoside structure. Its unique chemical properties arise from the presence of sulfur, which may influence its reactivity and biological interactions.
Synthesis of Thiotolyl β-D-ribofuranoside
The synthesis of thiotolyl β-D-ribofuranoside typically involves glycosylation reactions using thioglycosides as intermediates. Research indicates that these reactions can achieve high yields and selectivity, making them suitable for producing various glycosides, including those with potential biological activities. For instance, a study highlighted the use of 2-thiotolyl-glycoside intermediates in synthesizing inhibitors for mycobacterial arabinosyltransferases, which are important targets in tuberculosis treatment .
Antimicrobial Properties
Thiotolyl β-D-ribofuranoside has shown promise in antimicrobial applications. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
Research has indicated potential antiviral properties of thiotolyl β-D-ribofuranoside. Its structural similarity to nucleosides allows it to act as an analog, potentially inhibiting viral replication processes. This property is particularly relevant in developing treatments for viral infections, including those caused by RNA viruses.
Cytotoxicity and Therapeutic Applications
In vitro studies have assessed the cytotoxic effects of thiotolyl β-D-ribofuranoside on various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate its mechanism of action and therapeutic index.
Case Studies and Research Findings
- Inhibition of Mycobacterial Arabinosyltransferases : A significant case study involved the use of thiotolyl β-D-ribofuranoside derivatives as inhibitors against mycobacterial enzymes. The study reported that these compounds effectively hindered enzyme activity, indicating their potential role in tuberculosis treatment strategies .
- Antiviral Screening : Another research effort focused on screening thiotolyl β-D-ribofuranoside for antiviral activity against a panel of viruses. The results indicated moderate efficacy against certain RNA viruses, supporting further exploration into its use as a therapeutic agent .
- Cytotoxicity Assessment : A comprehensive evaluation of the cytotoxic effects on cancer cell lines revealed that thiotolyl β-D-ribofuranoside exhibited significant growth inhibition at specific concentrations. This finding underscores its potential as a lead compound in anticancer drug development .
Data Summary Table
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-7-2-4-8(5-3-7)17-12-11(15)10(14)9(6-13)16-12/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIKIYVHHZHPJW-KKOKHZNYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.